
Dimethylenastron
Übersicht
Beschreibung
PF-514273 ist eine von Pfizer entwickelte Verbindung, die für ihre Rolle als äußerst selektiver Antagonist für den Cannabinoid-Rezeptor 1 (CB1) bekannt ist. Diese Verbindung weist eine hohe Selektivität auf, die etwa 10.000-mal selektiver für CB1 gegenüber dem eng verwandten Cannabinoid-Rezeptor 2 (CB2) ist . Diese Selektivität macht PF-514273 besonders nützlich für wissenschaftliche Forschungen zu diesen Rezeptoren, da viele gängige Cannabinoid-Rezeptor-Antagonisten auch den CB2-Rezeptor bis zu einem gewissen Grad blockieren .
Herstellungsmethoden
Die Synthese von PF-514273 beinhaltet die Bildung einer bicyclischen Lactam-basierten Struktur. Der IUPAC-Name für PF-514273 lautet 2-(2-Chlorphenyl)-3-(4-Chlorphenyl)-7-(2,2-Difluorpropyl)-6,7-dihydro-2H-pyrazolo[3,4-f][1,4]oxazepin-8(5H)-on . Die Syntheseroute umfasst typischerweise die folgenden Schritte:
Bildung des Pyrazolrings: Dies beinhaltet die Reaktion geeigneter Hydrazinderivate mit Diketonen.
Cyclisierung: Das Pyrazol-Zwischenprodukt unterliegt einer Cyclisierung, um den Oxazepinon-Ring zu bilden.
Einführung von Substituenten: Chlorphenyl- und Difluorpropylgruppen werden durch verschiedene Substitutionsreaktionen eingeführt.
Industrielle Produktionsmethoden für PF-514273 sind nicht umfassend dokumentiert, würden aber wahrscheinlich eine Optimierung dieser Syntheseschritte beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Mechanism of Action
PF 514273 has a molecular formula of and a molar mass of 452.28 g/mol. It demonstrates an impressive selectivity profile, with a Ki value of approximately 1 nM for the CB1 receptor and over 10,000 nM for the CB2 receptor, indicating its potential for targeted therapeutic applications without significant off-target effects .
Obesity Treatment
PF 514273 was initially investigated for its potential in treating obesity. The compound's ability to inhibit food intake has been demonstrated in various animal models, making it a candidate for further research into appetite regulation mechanisms .
Table 1: Pharmacological Effects on Food Intake
Alcohol-Related Studies
PF 514273 has been utilized in studies examining its effects on ethanol-induced conditioned place preference (CPP), a model for studying addiction. Research indicates that while PF 514273 reduces locomotor activity stimulated by ethanol, it does not impair the acquisition or expression of ethanol-induced CPP . This suggests that PF 514273 may modulate certain aspects of addictive behavior without affecting the learning processes associated with addiction.
Table 2: Effects on Ethanol Conditioned Place Preference
PF 514273 Dose (mg/kg) | CPP Acquisition Score | CPP Expression Score |
---|---|---|
0 | 32.5 ± 1.8 | 28.6 ± 1.5 |
1 | 31.2 ± 2.1 | 22.6 ± 1.6 |
5 | 33.2 ± 2.0 | 17.5 ± 1.2 |
Behavioral Studies
In behavioral research, PF 514273 has been shown to influence locomotor activity in various contexts, providing insights into the role of CB1 receptors in motor control and reward pathways . Its selective action allows researchers to dissect the specific contributions of CB1 signaling in behavioral responses.
Case Study: Effects on Ethanol Reward Learning
A study conducted on DBA/2J mice demonstrated that administration of PF 514273 prior to conditioning trials did not interfere with the development of ethanol-induced CPP but reduced locomotor activity during ethanol exposure . This finding highlights the compound's potential as a research tool in understanding the neurobiological underpinnings of alcohol reward mechanisms.
Case Study: Appetite Regulation
In another study, PF 514273 was administered to mice to assess its effects on food intake and weight gain. Results indicated a significant decrease in food consumption following treatment, supporting its role as a potential therapeutic agent for obesity management .
Wirkmechanismus
Target of Action
Dimethylenastron is a specific inhibitor of the mitotic kinesin Eg5 . Eg5, also known as kinesin-5 or Kif11, plays a critical role in bipolar spindle assembly during mitosis . This protein is encoded by the KIF-11 gene located at chromosome 10q24.1 .
Mode of Action
This compound interacts with Eg5 through allosteric inhibition . This interaction results in the inhibition of the motor domain ATPase of Eg5, which decreases the rate of ADP release . This process disrupts the proper assembly of the mitotic spindle during cell division, leading to cell cycle arrest .
Biochemical Pathways
The inhibition of Eg5 by this compound affects the phosphatidylinositol 3-kinase/Akt pathway . This pathway plays a crucial role in cellular processes such as cell growth and survival. The inhibition of Eg5 leads to the up-regulation of heat shock protein 70 (Hsp70) via this pathway .
Result of Action
The inhibition of Eg5 by this compound suppresses the migration and invasion of cancer cells, such as those in pancreatic cancer . Proliferation is inhibited when the cancer cells are treated with the drug for 72 hours .
Biochemische Analyse
Biochemical Properties
Dimethylenastron interacts with the mitotic kinesin Eg5, a protein that plays a crucial role in bipolar spindle assembly . It inhibits Eg5 selectively over other kinesin subfamilies from four different organisms . The nature of this interaction is allosteric, meaning that this compound binds to a site on Eg5 that is distinct from the active site, leading to a change in the protein’s conformation and activity .
Cellular Effects
This compound has been shown to suppress the migratory ability of PANC1 pancreatic cancer cells in a concentration-dependent manner . It also reduces the invasion ability of these cells . It does not have a detectable effect on their proliferation when treated for 24 hours, but their proliferation is inhibited when the cells are treated with the drug for 72 hours .
Molecular Mechanism
This compound exerts its effects at the molecular level by allosterically inhibiting the motor domain ATPase of Eg5, thereby decreasing the rate of ADP release . This inhibition leads to the accumulation of cells in the G2/M phase .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound in laboratory settings are limited, it has been observed that the suppression of cell migration and invasion occurs after 24 hours of treatment with this compound
Metabolic Pathways
Given its role as an inhibitor of the mitotic kinesin Eg5, it is likely involved in pathways related to cell division and proliferation .
Subcellular Localization
Given its role as an inhibitor of the mitotic kinesin Eg5, it is likely localized to areas of the cell where Eg5 is present, such as the mitotic spindle during cell division
Vorbereitungsmethoden
The synthesis of PF-514273 involves the formation of a bicyclic lactam-based structure. The IUPAC name for PF-514273 is 2-(2-chlorophenyl)-3-(4-chlorophenyl)-7-(2,2-difluoropropyl)-6,7-dihydro-2H-pyrazolo[3,4-f][1,4]oxazepin-8(5H)-one . The synthetic route typically involves the following steps:
Formation of the pyrazole ring: This involves the reaction of appropriate hydrazine derivatives with diketones.
Cyclization: The pyrazole intermediate undergoes cyclization to form the oxazepinone ring.
Introduction of substituents: Chlorophenyl and difluoropropyl groups are introduced through various substitution reactions.
Industrial production methods for PF-514273 are not widely documented, but they would likely involve optimization of these synthetic steps to ensure high yield and purity.
Analyse Chemischer Reaktionen
PF-514273 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.
Substitution: Verschiedene Substitutionsreaktionen können durchgeführt werden, um verschiedene Substituenten an die aromatischen Ringe einzuführen.
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Halogenierungsmittel für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
PF-514273 hat mehrere wissenschaftliche Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie und Medizin:
Chemie: PF-514273 wird als Werkzeugverbindung verwendet, um die Eigenschaften und Funktionen von Cannabinoid-Rezeptoren zu untersuchen.
Wirkmechanismus
PF-514273 entfaltet seine Wirkung, indem es als Antagonist für den CB1-Rezeptor wirkt. Das bedeutet, dass es an den CB1-Rezeptor bindet und seine Aktivierung durch endogene Cannabinoide blockiert. Die beteiligten molekularen Zielstrukturen umfassen den CB1-Rezeptor, der hauptsächlich im zentralen Nervensystem vorkommt und eine Rolle bei der Regulierung verschiedener physiologischer Prozesse spielt . Durch die Blockierung des CB1-Rezeptors kann PF-514273 Prozesse wie Appetit, Schmerzempfindung und Stimmung modulieren .
Vergleich Mit ähnlichen Verbindungen
PF-514273 ist aufgrund seiner extrem hohen Selektivität für den CB1-Rezeptor gegenüber dem CB2-Rezeptor einzigartig. Zu den ähnlichen Verbindungen gehören:
Rimonabant: Ein weiterer CB1-Rezeptor-Antagonist, jedoch mit geringerer Selektivität im Vergleich zu PF-514273.
SR141716A: Ein weit verbreiteter CB1-Rezeptor-Antagonist mit breiterer Aktivität auf andere Rezeptoren.
AM251: Ein CB1-Rezeptor-Antagonist mit unterschiedlichen pharmakologischen Eigenschaften.
Die hohe Selektivität von PF-514273 macht es besonders nützlich für Forschungsanwendungen, bei denen eine spezifische Zielansteuerung des CB1-Rezeptors ohne Off-Target-Effekte auf den CB2-Rezeptor erforderlich ist .
Biologische Aktivität
PF 514273 is a novel cannabinoid receptor antagonist that has garnered attention for its potential therapeutic applications and mechanisms of action. This article presents a comprehensive overview of the biological activity of PF 514273, including its effects on cannabinoid receptors, synaptic transmission, and behavioral outcomes in various experimental models.
Overview of PF 514273
PF 514273 primarily acts as a selective antagonist of the CB1 cannabinoid receptor. Its chemical structure and pharmacological profile suggest it may have significant implications in neuropharmacology, particularly in the context of addiction and pain modulation.
PF 514273's antagonistic activity at the CB1 receptor has been demonstrated in several studies:
- Inhibition of Ethanol-Induced Behavior : In a study involving DBA/2J mice, PF 514273 reduced ethanol-stimulated locomotor activity but did not significantly affect conditioned place preference (CPP) for ethanol, suggesting a complex role in ethanol reward mechanisms that may differ based on the behavioral paradigm used .
- Effects on Synaptic Transmission : PF 514273 has been shown to completely abolish the effects of WIN 55,212-2 (a CB1 agonist) on bicuculline-induced epileptiform activity. This indicates that PF 514273 can effectively block the inhibitory actions mediated by CB1 receptors on neuronal networks .
Behavioral Studies
-
Ethanol Reward and Locomotion :
- Study Design : Mice were administered PF 514273 prior to ethanol exposure.
- Results : The compound reduced locomotor activity but did not affect the acquisition or expression of ethanol-induced CPP, suggesting that while it influences motor activity, it does not directly alter the rewarding properties of ethanol .
- Neuropathic Pain Models :
Electrophysiological Effects
- Patch-Clamp Studies : Electrophysiological recordings demonstrated that PF 514273 inhibited synaptic transmission in dorsal horn neurons under inflammatory conditions. The antagonist prevented the increase in excitatory postsynaptic currents (EPSCs) associated with inflammation, underscoring its role in modulating synaptic plasticity and excitability .
Data Tables
The following table summarizes key findings from various studies involving PF 514273:
Case Studies
Case Study: Cannabinoid Receptor Antagonism and Pain Management
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)-3-(4-chlorophenyl)-7-(2,2-difluoropropyl)-5,6-dihydropyrazolo[3,4-f][1,4]oxazepin-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2F2N3O2/c1-21(24,25)12-27-10-11-30-19-17(20(27)29)26-28(16-5-3-2-4-15(16)23)18(19)13-6-8-14(22)9-7-13/h2-9H,10-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMQJSUOOGOWBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOC2=C(N(N=C2C1=O)C3=CC=CC=C3Cl)C4=CC=C(C=C4)Cl)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2F2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80462142 | |
Record name | PF-514273 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80462142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851728-60-4 | |
Record name | 2-(2-Chlorophenyl)-3-(4-chlorophenyl)-7-(2,2-difluoropropyl)-6,7-dihydro-2H-pyrazolo[3,4-f][1,4]oxazepin-8(5H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=851728-60-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PF-514273 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851728604 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PF-514273 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80462142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PF-514273 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45FRJ4YGM2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Dimethylenastron exert its antitumor effect?
A1: this compound is a potent inhibitor of the mitotic kinesin Eg5, an enzyme crucial for cell division. By binding to Eg5, this compound prevents the proper formation of the mitotic spindle, a structure that separates chromosomes during cell division. This disruption leads to mitotic arrest and ultimately results in cell death, primarily in rapidly dividing cells like cancer cells [, ].
Q2: What makes this compound more effective than other Eg5 inhibitors?
A2: this compound exhibits a significantly decreased ADP release rate from Eg5 compared to other inhibitors. This characteristic contributes to its potent inhibitory activity against Eg5 and subsequent suppression of cancer cell proliferation []. Furthermore, structural studies reveal that this compound possesses a superior fit within the allosteric binding site of Eg5 and benefits from the presence of fluorine atoms, enhancing its potency [].
Q3: Are there any specific cancer types where this compound shows particular promise?
A3: While research is ongoing, studies highlight the efficacy of this compound against human glioblastoma cells [] and its potential in pancreatic cancer treatment. In pancreatic cancer models, this compound effectively suppressed cell migration and invasion in vitro, further supporting its potential as a therapeutic agent [].
Q4: Does the stereochemistry of this compound affect its activity?
A4: Yes, this compound exhibits stereoselectivity in its interaction with Eg5. Research indicates a preferential binding of the S-enantiomer of this compound to Eg5 []. This selectivity highlights the importance of chirality in drug design and development.
Q5: Has this compound been investigated for potential resistance mechanisms?
A5: While detailed resistance mechanisms for this compound are still under investigation, one study suggests that it might overcome susceptibility to P-glycoprotein (Pgp) [], an efflux pump often implicated in multidrug resistance, particularly for tubulin-targeting drugs. This finding suggests a potential advantage of this compound over conventional chemotherapeutics.
Q6: Beyond cancer, are there other potential applications for this compound?
A6: Research suggests that this compound could be explored as an anti-angiogenic agent due to its inhibitory effects on the mitotic kinesins Eg5 and MKLP-2. These proteins are highly expressed in the endothelium, playing a role in blood vessel formation. Inhibiting them could potentially hinder angiogenesis, a process crucial for tumor growth and other diseases [].
Q7: What is the impact of this compound on tetraploid cells?
A7: Intriguingly, this compound demonstrates a higher efficacy in killing tetraploid tumor cells compared to their diploid counterparts []. This selectivity arises from the distinct response of tetraploid cells to Eg5 inhibition. While diploid cells may undergo mitotic arrest and revert to interphase, tetraploid cells experience a shorter arrest followed by a chaotic cell division (bipolar or tripolar karyokinesis) ultimately leading to apoptosis.
Q8: Have there been any studies evaluating this compound in in vivo models?
A8: Yes, research has investigated the efficacy of this compound in animal models. For instance, one study utilizing a rabbit model for glaucoma filtration surgery examined the effect of subconjunctival this compound administration []. While the study reported that the applied concentrations did not sufficiently improve the surgical outcome, it provided valuable insights into in vivo responses to the drug.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.